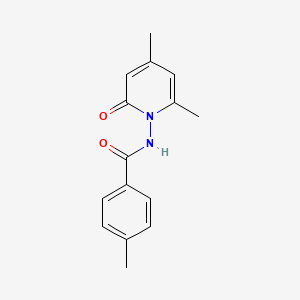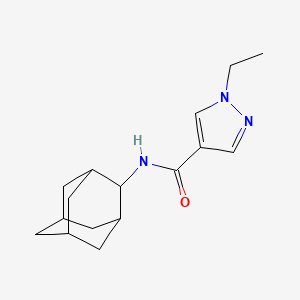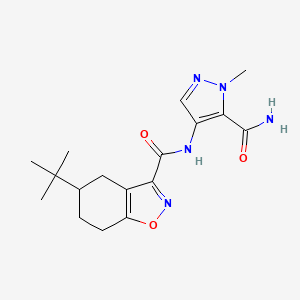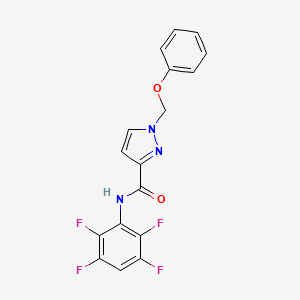![molecular formula C18H15FN4O3 B10945572 N-(5-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10945572.png)
N-(5-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluoro-substituted phenyl ring, a nitro-substituted pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 5-fluoro-2-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrazole Ring: The nitro-substituted pyrazole can be synthesized separately and then coupled with the benzamide core using a suitable linker.
Final Coupling: The final step involves the coupling of the pyrazole derivative with the benzamide intermediate under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Substitution: The benzamide moiety can participate in acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluoro group could yield a variety of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific biological target. Generally, benzamide derivatives can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting Protein-Protein Interactions: Binding to specific protein interfaces and preventing their interaction.
Comparison with Similar Compounds
Similar Compounds
N-(5-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide: can be compared with other benzamide derivatives such as:
Uniqueness
- The presence of both a fluoro-substituted phenyl ring and a nitro-substituted pyrazole ring makes This compound unique. These functional groups can impart specific chemical and biological properties that are not present in other similar compounds.
Properties
Molecular Formula |
C18H15FN4O3 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15FN4O3/c1-12-6-7-14(19)8-17(12)21-18(24)16-5-3-2-4-13(16)10-22-11-15(9-20-22)23(25)26/h2-9,11H,10H2,1H3,(H,21,24) |
InChI Key |
JCIIWQPENRDSHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10945494.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10945495.png)

![3-amino-4-methyl-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10945515.png)
![2-(1H-benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10945517.png)
![N-(2,5-dimethylphenyl)-2-({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B10945518.png)
![5-Benzyl-2-[({4-[(4-ethylphenoxy)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10945524.png)

![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10945537.png)



![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945576.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10945578.png)
